molecular formula C13H8FN3O2S B2625650 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 929975-21-3

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B2625650
M. Wt: 289.28
InChI Key: YHEVWNCDSGPELI-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and a thiophenyl group (a phenyl ring with a sulfur atom).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1,2,4-triazole with a suitable fluorophenyl and thiophenyl compound, followed by the introduction of the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the fluorophenyl and thiophenyl rings, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the compound.



Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound might participate in reactions typical of these heterocycles. The presence of the carboxylic acid group could make it a potential acid or base in certain conditions. The fluorophenyl and thiophenyl groups might also influence its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make it polar and capable of forming hydrogen bonds. The fluorine atom in the fluorophenyl group is highly electronegative, which could also influence the compound’s properties.


Scientific Research Applications

Biological Activities and Therapeutic Potential

1,2,4-Triazole derivatives, including those structurally similar to "1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid," have been extensively studied for their biological activities. These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral activities. Their broad spectrum of biological activities is attributed to their versatile structural framework, which allows for significant chemical modifications and interactions with various biological targets (Ferreira et al., 2013).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of 1,2,4-triazole derivatives make them valuable candidates for the development of new treatments against infectious diseases. Recent updates have highlighted the antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating their potential as novel anti-S. aureus agents (Li & Zhang, 2021). This suggests a promising avenue for the development of new antimicrobial agents capable of combating drug-resistant bacteria.

Anticancer Research

In the realm of anticancer research, 1,2,4-triazole derivatives have shown potential due to their ability to exhibit various mechanisms of action against cancer cells. They have been investigated for their roles in inhibiting proliferation and inducing apoptosis in cancerous cells. The exploration of 1,2,3-triazole-containing hybrids as anticancer agents has been particularly noteworthy, with studies highlighting their efficacy and potential mechanisms of action against different types of cancer (Xu, Zhao, & Liu, 2019).

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities. This specific compound, with its fluorophenyl and thiophenyl groups, could be of interest for further study in medicinal chemistry or drug discovery.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEVWNCDSGPELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

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